molecular formula C14H18ClF2N3 B12350088 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine CAS No. 1856058-84-8

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12350088
CAS No.: 1856058-84-8
M. Wt: 301.76 g/mol
InChI Key: KMWDFZABXFMDKW-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a fluorinated aromatic compound featuring a methanamine bridge connecting a 2,5-difluorophenyl group and a 1-propyl-1H-pyrazol-5-ylmethyl moiety. Its structure (Figure 1) combines a halogenated benzene ring with a substituted pyrazole, a design common in agrochemicals and pharmaceuticals.

Properties

CAS No.

1856058-84-8

Molecular Formula

C14H18ClF2N3

Molecular Weight

301.76 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H17F2N3.ClH/c1-2-7-19-13(5-6-18-19)10-17-9-11-8-12(15)3-4-14(11)16;/h3-6,8,17H,2,7,9-10H2,1H3;1H

InChI Key

KMWDFZABXFMDKW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the difluorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with pesticidal and bioactive molecules, particularly those leveraging fluorinated aromatic systems and heterocyclic cores. Below is a comparative analysis with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Key Functional Groups Applications/Notes
1-(2,5-Difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine 2,5-Difluorophenyl, propyl-pyrazole, methanamine Hypothetical agrochemical/pharmaceutical use (structural inference)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) 2,6-Difluorophenyl, triazolo-pyrimidine sulfonamide Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Dimethylphenyl, oxazolidinone, methoxyacetamide Fungicide (oomycete control)
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) Triazine, fluorinated isopropyl, phenoxyethyl Herbicide (cellulose biosynthesis inhibitor)

Key Observations

Fluorination Patterns: The 2,5-difluorophenyl group in the target compound contrasts with 2,6-difluorophenyl in flumetsulam. Triaziflam’s fluorinated isopropyl group highlights another fluorination strategy, enhancing soil persistence and bioavailability.

Heterocyclic Cores: The pyrazole ring in the target compound is smaller and less planar than flumetsulam’s triazolo-pyrimidine, possibly reducing binding affinity but improving metabolic stability. Oxadixyl’s oxazolidinone and triaziflam’s triazine cores demonstrate diverse modes of action, suggesting the target compound’s pyrazole could confer unique mechanistic pathways.

Alkyl Substituents: The propyl chain on the pyrazole may balance lipophilicity and steric bulk compared to methyl (flumetsulam) or phenoxyethyl (triaziflam). Longer chains could improve membrane permeability but risk metabolic oxidation.

Research Findings and Structural Insights

  • Crystallographic Analysis : Tools like SHELX could resolve the compound’s conformation, clarifying how the difluorophenyl and pyrazole groups orient in 3D space. Such data would aid in comparing bond lengths and angles with analogs like flumetsulam.
  • Structure-Activity Relationships (SAR) :
    • Fluorine’s electron-withdrawing effects likely enhance binding to hydrophobic pockets in biological targets, as seen in flumetsulam’s herbicidal activity .
    • Pyrazole derivatives often exhibit diverse bioactivity; the propyl group’s influence on pharmacokinetics warrants further study.

Biological Activity

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic compound featuring a difluorophenyl moiety and a pyrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18F2N3
  • Molecular Weight : 301.77 g/mol
  • CAS Number : 1856035-94-3

The structure of the compound can be represented as follows:

1 2 5 difluorophenyl N 1 propyl 1H pyrazol 5 yl methyl methanamine\text{1 2 5 difluorophenyl N 1 propyl 1H pyrazol 5 yl methyl methanamine}

Biological Activity Overview

The biological activity of 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has been investigated in several studies. The compound exhibits a range of pharmacological effects, including:

Anticancer Activity :
Recent studies have indicated that compounds with a similar 1,3-diarylpyrazole structure demonstrate significant anticancer properties. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation in various cancer lines (e.g., breast and prostate cancer) through apoptosis induction and cell cycle arrest mechanisms .

Antiparasitic Effects :
The compound has also been evaluated for its antiparasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These studies revealed low micromolar potencies against these pathogens while maintaining low cytotoxicity towards human cells .

Antimicrobial Properties :
In addition to its anticancer and antiparasitic activities, the compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the difluorophenyl group enhances the binding affinity to bacterial targets, potentially increasing efficacy.

The mechanisms by which 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The pyrazole moiety can interact with various enzymes, inhibiting their activity. For instance, some derivatives have been shown to inhibit histone demethylases and acetylcholinesterase .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several case studies highlight the biological activities of similar compounds:

StudyCompoundActivityFindings
1,3-DiarylpyrazolesAnticancerInduced apoptosis in breast cancer cells; low cytotoxicity against normal cells.
Pyrazole DerivativesAntiparasiticEffective against Trypanosoma cruzi with low micromolar potency; minimal human cell toxicity.
Various PyrazolesAntimicrobialActive against Gram-positive bacteria; enhanced binding due to difluorophenyl substitution.

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